N-Tosil-L-alanina

Descripción general

Descripción

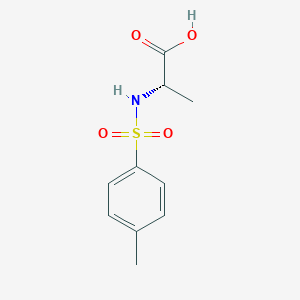

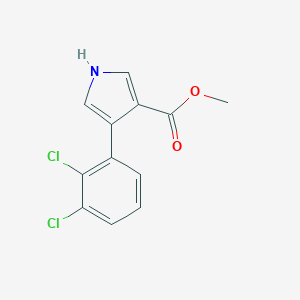

N-Tosyl-L-alanine, also known as N-Tosyl-L-alanine, is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Tosyl-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Tosyl-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación proteómica

N-Tosil-L-alanina es un producto especializado utilizado en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar en varios experimentos y análisis en este campo .

Síntesis de aminoácidos N-alquilo

This compound juega un papel importante en la síntesis de aminoácidos N-alquilo . Los grupos alquilo sustituidos en el nitrógeno más grandes que el metilo son extremadamente raros entre los productos naturales. Sin embargo, los programas de química medicinal y los proyectos de desarrollo de fármacos peptídicos no se limitan a la N-metilación . Este compuesto proporciona una base para la síntesis de análogos N-metilo utilizando aminoácidos N-tosil y ácidos α-bromo como intermediarios .

Diseño de fármacos peptídicos y peptidomiméticos

This compound se utiliza en el diseño de fármacos peptídicos y peptidomiméticos . La N-metilación y la N-alquilación son herramientas aceptadas en este campo. La N-metilación aumenta la lipofilia, lo que tiene el efecto de aumentar la solubilidad en solventes no acuosos y mejorar la permeabilidad de la membrana . Esto hace que los péptidos sean más biodisponibles y los convierte en mejores candidatos terapéuticos .

Aumento de la estabilidad proteolítica

This compound se puede utilizar para aumentar la estabilidad proteolítica de los péptidos . El primer evento en un evento proteolítico enzimático es el reconocimiento del enlace amida objetivo mediante enlaces de hidrógeno. Se conocen numerosos ejemplos de péptidos modelo o líderes que adquieren una mayor estabilidad proteolítica a través de la N-metilación sitioespecífica

Mecanismo De Acción

Target of Action

N-Tosyl-L-alanine is a synthetic amino acid that has been shown to have antiviral activity It has been shown to inhibit leukocyte elastase , which is involved in the degradation of extracellular matrix proteins .

Mode of Action

It is known to inhibit leukocyte elastase , which suggests that it may interact with this enzyme to prevent its activity. This interaction could result in changes to the enzyme’s function and subsequently affect the degradation of extracellular matrix proteins .

Biochemical Pathways

Given its inhibitory effect on leukocyte elastase , it can be inferred that it may impact the pathways involving the degradation of extracellular matrix proteins. The downstream effects of this could include alterations in cellular structure and function.

Result of Action

Its ability to inhibit leukocyte elastase suggests that it may have an impact on the structure and function of cells, particularly those involved in the degradation of extracellular matrix proteins .

Safety and Hazards

While the specific safety and hazards of N-Tosyl-L-alanine are not specified in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

Análisis Bioquímico

Biochemical Properties

N-Tosyl-L-alanine interacts with various enzymes and proteins. For instance, it reacts with leukocyte esterase (LE), a key enzyme involved in the immune response . This interaction is used for the quantitative determination of urinary leukocyte esterase .

Cellular Effects

The effects of N-Tosyl-L-alanine on cells are primarily related to its interaction with leukocyte esterase. By reacting with this enzyme, N-Tosyl-L-alanine can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, N-Tosyl-L-alanine exerts its effects through binding interactions with biomolecules such as leukocyte esterase. This interaction results in changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Tosyl-L-alanine can change over time. For example, it has been used in a paper-based analytical device to detect leukocyte esterase as a point-of-care quantitative test for urinary tract infection .

Propiedades

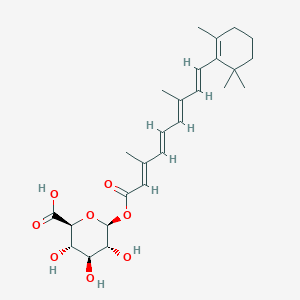

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXKHFZRJYXXFA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353271 | |

| Record name | N-Tosyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21957-58-4 | |

| Record name | N-Tosyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tos-Ala-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N-Tosyl-L-alanine described in the provided research papers?

A: While N-Tosyl-L-alanine itself is not investigated as a therapeutic agent in these papers, its derivatives are explored for potential pharmaceutical applications. One study describes the synthesis and evaluation of diazomethyl ketone and chloromethyl ketone analogs of N-Tosyl amino acids, including N-Tosyl-L-alanine, for their anti-inflammatory activity. [] These analogs demonstrated notable anti-inflammatory effects in animal models.

Q2: How is N-Tosyl-L-alanine utilized in analytical chemistry according to the provided research?

A: One study describes a control system to monitor the performance of urinary reagent-strip tests for leukocytes, which relies on the presence of leukocyte esterase. [] This system utilizes a buffered solution containing sonicated leukocytes, the esterase activity of which is measured using N-Tosyl-L-alanine ester of 5-phenyl-3-hydroxypyrrole as the substrate. This application highlights the use of N-Tosyl-L-alanine derivatives in developing quality control measures for diagnostic tests.

Q3: Can you elaborate on the structural features of N-Tosyl-L-alanine and their relevance to its applications?

A: N-Tosyl-L-alanine is a chiral molecule derived from the amino acid L-alanine. One study investigated the hydrogen bonding properties of benzenesulfonamides, including N-Tosyl-L-alanine, using NMR titration and X-ray crystallography. [] This research provided insights into the molecular recognition processes involving N-Tosyl-L-alanine, which are crucial for its use in various applications such as the development of enzyme inhibitors and chiral resolving agents.

Q4: How is N-Tosyl-L-alanine employed in the synthesis of pharmaceutical intermediates?

A: A research paper describes a process utilizing N-Tosyl-L-alanine as a chiral resolving agent in the preparation of optically active piperazine derivatives. [] This process highlights the utility of N-Tosyl-L-alanine in synthesizing enantiomerically pure compounds, which are crucial for developing pharmaceuticals with improved efficacy and safety profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)